![molecular formula C18H21N3OS B282611 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione](/img/structure/B282611.png)
1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione, also known as MET, is a compound that has gained attention in scientific research due to its unique properties. It is a small molecule that has potential applications in various fields, including medicine, agriculture, and environmental science. In
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed that 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione interacts with proteins involved in the cell cycle, such as cyclin-dependent kinases (CDKs), and induces cell cycle arrest. 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has also been found to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell growth and division.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to have various biochemical and physiological effects. In addition to its anticancer properties, 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to have anti-inflammatory and antioxidant effects. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is its low solubility in water, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione. One potential area of study is the development of 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione-based drug delivery systems. 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione could be used as a carrier molecule to deliver drugs to specific targets, such as cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione and its potential applications in various fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a compound that has gained interest in scientific research due to its unique properties. Its potential applications in various fields, including medicine, agriculture, and environmental science, make it a promising candidate for further study. Through the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions discussed in this paper, it is clear that 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has the potential to make significant contributions to scientific research.
Synthesemethoden
The synthesis of 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves the reaction between 2-methoxybenzylamine and 2-phenylethyl isothiocyanate. The reaction takes place in the presence of a base and a solvent, such as ethanol or methanol. The product is then purified through recrystallization and characterized using spectroscopic techniques, such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied for its potential as an anticancer agent. In vitro studies have shown that 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione achieves this by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis process.
Eigenschaften
Molekularformel |
C18H21N3OS |
---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H21N3OS/c1-22-17-10-6-5-9-16(17)21-14-20(13-19-18(21)23)12-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,23) |
InChI-Schlüssel |
GIWJBXDWEIKPAK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CN(CNC2=S)CCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1N2CN(CNC2=S)CCC3=CC=CC=C3 |
Löslichkeit |
45.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.